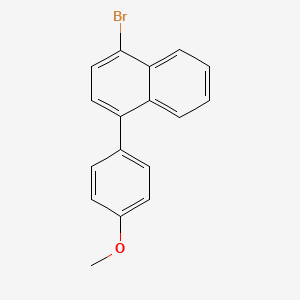

1-Bromo-4-(4-methoxyphenyl)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Bromo-4-(4-methoxyphenyl)naphthalene” is a chemical compound with the molecular formula C17H13BrO. It has a molecular weight of 313.189 .

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(4-methoxyphenyl)naphthalene” consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 4-position with a 4-methoxyphenyl group .Physical And Chemical Properties Analysis

“1-Bromo-4-(4-methoxyphenyl)naphthalene” has a density of 1.4±0.1 g/cm3 and a boiling point of 415.3±33.0 °C at 760 mmHg . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Characterization

Mixed-valence Systems Study : Lambert et al. (2005) investigated organic mixed-valence systems, which include the study of compounds with methoxyphenyl and naphthalene units, to understand electronic interactions critical for materials science (Lambert et al., 2005).

Synthesis of Phenyl Boronic Acid : Yin Yao-bing (2010) developed a process involving compounds structurally related to 1-Bromo-4-(4-methoxyphenyl)naphthalene in the synthesis of phenyl boronic acid, demonstrating applications in coupling reactions (Yin Yao-bing, 2010).

Materials Science and Environmental Chemistry

Ionic Liquid Applications : Boovanahalli et al. (2004) utilized ionic liquids for the nucleophilic displacement of alkyl groups from ethers, providing a green chemistry approach to synthesizing phenolic structures from methoxylated compounds (Boovanahalli et al., 2004).

Dioxin Formation Study : Evans and Dellinger (2003) examined the formation of dioxins from the pyrolysis of brominated hydrocarbons, highlighting the environmental impact of disposing materials containing brominated compounds similar to 1-Bromo-4-(4-methoxyphenyl)naphthalene (Evans & Dellinger, 2003).

Pharmacological Research

- Anti-inflammatory Activity : Guruswamy and Jayarama (2020) synthesized and evaluated the anti-inflammatory activity of a compound structurally related to 1-Bromo-4-(4-methoxyphenyl)naphthalene, indicating potential therapeutic applications (Guruswamy & Jayarama, 2020).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-4-(phenylmethoxy)-naphthalene”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Propiedades

IUPAC Name |

1-bromo-4-(4-methoxyphenyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c1-19-13-8-6-12(7-9-13)14-10-11-17(18)16-5-3-2-4-15(14)16/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICXZFREPJJHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(4-methoxyphenyl)naphthalene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)